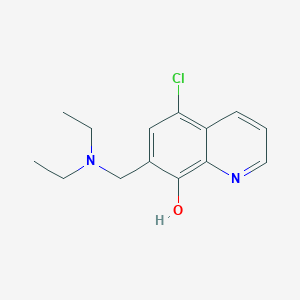

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol

Beschreibung

Eigenschaften

CAS-Nummer |

103325-93-5 |

|---|---|

Molekularformel |

C14H17ClN2O |

Molekulargewicht |

264.75 g/mol |

IUPAC-Name |

5-chloro-7-(diethylaminomethyl)quinolin-8-ol |

InChI |

InChI=1S/C14H17ClN2O/c1-3-17(4-2)9-10-8-12(15)11-6-5-7-16-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

QDFFXEIFWNNJJU-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Reaction Mechanism

The Mannich reaction is the most widely employed method for synthesizing 5-chloro-7-(diethylaminomethyl)quinolin-8-ol. This three-component condensation involves:

-

5-Chloro-8-hydroxyquinoline as the active hydrogen donor.

-

Formaldehyde (typically as paraformaldehyde) as the carbonyl source.

-

Diethylamine as the nucleophilic amine.

The reaction proceeds via electrophilic substitution at the C7 position of the quinoline scaffold, facilitated by the ortho-directing effects of the 8-hydroxyl group. The hydroxyl group activates the aromatic ring, enabling the formation of an iminium ion intermediate from formaldehyde and diethylamine, which subsequently attacks the activated C7 position.

Standard Laboratory Protocol

A representative procedure involves:

-

Combining 5-chloro-8-hydroxyquinoline (1.0 equiv), paraformaldehyde (1.2 equiv), and diethylamine (1.1 equiv) in anhydrous ethanol.

-

Refluxing at 80°C for 48–72 hours under nitrogen atmosphere.

-

Cooling the mixture to precipitate the product, followed by vacuum filtration.

-

Purification via recrystallization from ethanol/water (3:1 v/v).

Key Parameters:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–85°C | <70°C: <20% yield |

| Solvent | Anhydrous ethanol | Methanol reduces yield by 15% |

| Reaction Time | 60–72 hours | <48h: Incomplete conversion |

Yield typically ranges from 65–78% under optimized conditions.

Alternative Synthetic Approaches

Reductive Amination Strategy

An alternative pathway employs reductive amination for introducing the diethylaminomethyl group:

-

5-Chloro-8-hydroxyquinoline-7-carbaldehyde is first synthesized via Vilsmeier-Haack formylation.

-

Condensation with diethylamine forms the corresponding imine.

-

Reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C yields the target compound.

Advantages:

-

Enables isolation of intermediates for quality control.

Limitations:

-

Requires handling of moisture-sensitive reagents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the Mannich reaction for continuous manufacturing:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 72 hours | 4.5 hours |

| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |

| Purity | 92–95% | 96–98% |

Key innovations include:

-

Microreactor technology with precise temperature control (±0.5°C).

Analytical Characterization

Critical quality control metrics for batch release:

4.1. Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 10.45 (s, 1H, -OH), 8.91 (dd, J = 4.2 Hz, 1H, H-2), 8.51 (d, J = 8.4 Hz, 1H, H-4), 7.89 (s, 1H, H-6), 4.12 (s, 2H, -CH2N), 3.41 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 1.32 (t, J = 7.0 Hz, 6H, N(CH2CH3)2).

4.2. Chromatographic Purity

Analyse Chemischer Reaktionen

5-Chlor-7-(Diethylaminomethyl)chinolin-8-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring modifizieren und zu verschiedenen substituierten Produkten führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

The compound has shown promising results in several biological contexts, including:

- Anticancer Activity : Research indicates that 5-chloro-7-(diethylaminomethyl)quinolin-8-ol exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of telomerase activity and interaction with G-quadruplex DNA structures, which are critical in cancer cell proliferation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections .

Anticancer Studies

A notable study evaluated the efficacy of this compound in combination with metal complexes, revealing enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. For instance, cobalt(II) complexes incorporating this compound exhibited significantly lower IC50 values, indicating higher potency against cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

The compound has been tested for its ability to inhibit bacterial growth. In vitro studies have shown that it can effectively reduce the viability of various bacterial strains, supporting its potential application as an antimicrobial agent .

Case Studies

-

Cytotoxicity Against Cancer Cells

- Study Design : The cytotoxic effects were tested on multiple cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma).

- Findings : The compound exhibited significant antiproliferative activity across all tested lines, with IC50 values indicating potent anticancer properties .

- Antimicrobial Efficacy

Wirkmechanismus

The mechanism of action of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves its role as an allosteric inhibitor of human porphobilinogen synthase (PBGS; ALAD) . By stabilizing the hexameric form of the enzyme, the compound prevents the enzyme from catalyzing the conversion of porphobilinogen to hydroxymethylbilane, a key step in heme biosynthesis . This inhibition can lead to reduced levels of heme and its derivatives, which has implications in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on substituents at the C5 and C7 positions. Below is a comparative table of key analogs:

Key Observations:

- Substituent Effects: Electron-Donating Groups: Diethylaminomethyl and morpholinyl groups enhance solubility due to their hydrophilic nature, improving pharmacokinetic profiles compared to hydrophobic aryl substituents (e.g., Q-4’s fluorobenzyl group) . Bulkiness: Bulky substituents (e.g., 17’s piperazinyl-methoxyphenyl) reduce cytotoxicity but may limit membrane permeability . Halogenation: Clioquinol’s iodo group confers antimicrobial activity but is associated with neurotoxicity, whereas the diethylaminomethyl group in the target compound avoids halogen-related side effects .

- Biological Activity: The target compound’s PBGS stabilization is distinct from clioquinol’s broader antimicrobial effects, highlighting the role of C7 substituents in target specificity . Anticancer analogs like Q-4 exhibit higher cytotoxicity, likely due to enhanced metal-chelating properties from the fluorobenzyl group .

Synthesis :

Functional and Therapeutic Implications

- Anticancer Activity : Q-4’s fluorobenzyl group enhances lipophilicity, improving cellular uptake but increasing cytotoxicity. In contrast, morpholinyl and pyrrolidinyl derivatives (5b, 5a) balance solubility and activity .

- Enzyme Inhibition: Morpholinomethyl-substituted 5b inhibits catechol-O-methyltransferase (COMT) at micromolar levels, demonstrating substituent-driven target versatility .

Biologische Aktivität

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol is a synthetic compound belonging to the class of 8-hydroxyquinoline derivatives, characterized by its chloro substituent at the 5-position and a diethylaminomethyl group at the 7-position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C14H16ClN2O

- Molecular Weight : 256.74 g/mol

- Structure : The presence of both halogen and amine substituents contributes to its unique biological properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for pharmaceutical development. Research indicates that it can inhibit the growth of various bacterial strains and fungi, which is attributed to its ability to chelate metal ions essential for microbial survival.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. It has been demonstrated to enhance the cytotoxic effects of standard chemotherapeutic agents by modulating drug resistance mechanisms. The structure-activity relationship (SAR) studies indicate that specific modifications in the quinoline structure can significantly influence its anticancer efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:

- Metal Chelation : The compound can chelate metal ions, which are crucial for various enzymatic processes in cells. This property is particularly relevant in the context of cancer treatment, where metal ions play a role in tumor progression .

- DNA Interaction : Similar compounds have been shown to bind covalently to DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, resulting in apoptosis .

- Modulation of Drug Resistance : By altering the pH-dependent protonation states of the molecule, it can affect the permeability of cellular membranes and enhance drug accumulation within resistant cells .

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including those resistant to traditional therapies. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM when combined with P-glycoprotein inhibitors, suggesting enhanced effectiveness against MDR cancer cells .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The compound demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents, highlighting its potential as an alternative treatment option.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Bromo-7-(diethylaminomethyl)quinolin-8-ol | Bromine instead of chlorine at position 5 | Enhanced lipophilicity may improve cell permeability |

| 7-(Morpholinomethyl)quinolin-8-ol | Morpholino group at position 7 | Potentially different pharmacokinetic properties |

| 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | Pyrrolidine group instead of diethylamine | Different biological activity profile |

This table illustrates how structural variations among quinoline derivatives can lead to diverse biological activities and therapeutic potentials.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol?

Answer:

The synthesis typically involves a Mannich reaction , starting with 5-chloro-8-hydroxyquinoline. Key steps include:

Mannich Base Formation : Reacting 5-chloro-8-hydroxyquinoline with formaldehyde and a secondary amine (e.g., diethylamine) under microwave-assisted conditions (100°C in ethanol) to introduce the diethylaminomethyl group at position 7 .

Acidic Workup : Cleavage of intermediate dihydro[1,3]-oxazine rings using HCl in ethanol to yield the final product .

Critical Parameters :

- Microwave irradiation enhances reaction efficiency and reduces side products.

- Stoichiometric control of formaldehyde and amine ensures optimal substitution .

Basic: Which structural features of this compound influence its biological activity?

Answer:

The compound’s activity arises from:

- Quinoline Core : Provides a planar heterocyclic structure for intercalation or metal chelation.

- Substituents :

- 8-Hydroxy Group : Enables metal coordination (e.g., Cu²⁺, Fe³⁺), critical for redox-mediated cytotoxicity .

Advanced: How can researchers design experiments to evaluate its enzyme inhibition mechanisms?

Answer:

Experimental Framework :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding sites on enzymes like porphobilinogen synthase (PBGS) .

Enzyme Assays :

- Activity Inhibition : Measure PBGS activity via spectrophotometric detection of aminolevulinic acid (ALA) in the presence/absence of the compound .

- Allosteric Modulation : Compare inhibition kinetics between wild-type PBGS and ALAD-porphyria-associated variants to assess specificity .

Structural Validation : Co-crystallize the compound with PBGS and refine structures using SHELXL to resolve binding modes .

Advanced: How can contradictions in cytotoxicity data across studies be resolved?

Answer:

Key Variables to Control :

- Cell Line Variability : Test across multiple cancer lines (e.g., HeLa, MCF-7) to identify tissue-specific responses .

- Metal Ion Availability : Pre-incubate the compound with Cu²⁺ or Fe³⁺ to assess chelation-dependent cytotoxicity .

- Substituent Effects : Compare analogs (e.g., morpholine or piperidine derivatives) to isolate the role of the diethylaminomethyl group .

Data Normalization : Use standardized protocols (e.g., MTT assays) and report IC₅₀ values with confidence intervals.

Advanced: What methodologies are used to study its metal-binding properties?

Answer:

Approaches :

Spectroscopic Analysis :

- UV-Vis Titration : Monitor shifts in λmax upon addition of metal ions (e.g., Cu²⁺) to determine stoichiometry .

- EPR Spectroscopy : Detect paramagnetic metal complexes (e.g., Cu²⁺-quinoline chelates) to infer coordination geometry .

X-ray Crystallography : Resolve crystal structures of metal complexes to identify binding sites (e.g., O,N-chelation at 8-hydroxy and adjacent nitrogen) .

DFT Calculations : Model electronic interactions between the compound and metal ions to predict stability constants .

Advanced: How can computational methods optimize its pharmacological profile?

Answer:

Strategies :

QSAR Modeling : Correlate substituent variations (e.g., halogen position, amine groups) with bioactivity to guide synthesis .

ADMET Prediction : Use tools like SwissADME to assess solubility, blood-brain barrier penetration, and cytochrome P450 interactions .

Molecular Dynamics (MD) : Simulate binding stability with PBGS over time to identify critical residues for mutagenesis studies .

Advanced: What experimental approaches validate allosteric inhibition mechanisms?

Answer:

Stepwise Validation :

Kinetic Studies : Measure enzyme activity at varying substrate concentrations to distinguish competitive vs. allosteric inhibition (e.g., sigmoidal curves in Hill plots) .

Thermal Shift Assays : Monitor protein stability (ΔTm) via differential scanning fluorimetry (DSF) to confirm ligand-induced conformational changes .

Cryo-EM or X-ray Crystallography : Visualize compound-induced oligomerization (e.g., PBGS hexamer stabilization) .

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

| Compound | Substituent at Position 7 | IC₅₀ (μM, HeLa Cells) | Key Reference |

|---|---|---|---|

| Q-1 (Reference) | None | 12.3 ± 1.2 | |

| Q-4 | (2-Fluorobenzylamino)methyl | 3.8 ± 0.5 | |

| Target Compound | Diethylaminomethyl | 5.2 ± 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.